

Application Notes and Protocols for GSK3186899 In Vitro Assays

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Compound of Interest

Compound Name: GSK3186899

Cat. No.: B607826

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These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and selectivity of **GSK3186899**, a preclinical candidate for the treatment of visceral leishmaniasis. The compound targets the cdc-2-related kinase 12 (CRK12) of *Leishmania donovani*, a homolog of human cyclin-dependent kinase 12 (CDK12).

Quantitative Data Summary

The following tables summarize the in vitro activity of **GSK3186899** in various assays.

| Assay | Cell/Enzyme | Parameter | Value | Reference |
|---------------------------|-----------------------------------|-----------|-------------|-----------|
| Anti-leishmanial Activity | <i>L. donovani</i> in THP-1 cells | EC50 | 1.4 μ M | [1] |
| Host Cell Cytotoxicity | THP-1 cells | EC50 | >50 μ M | [1] |
| Kinase Selectivity | Human CDK9 | IC50 | >20 μ M | [2] |

Signaling Pathway of GSK3186899 in *Leishmania donovani*

GSK3186899 is believed to exert its anti-leishmanial effect by inhibiting CRK12, a cyclin-dependent kinase essential for parasite proliferation. This inhibition likely disrupts the parasite's cell cycle, leading to cell death.



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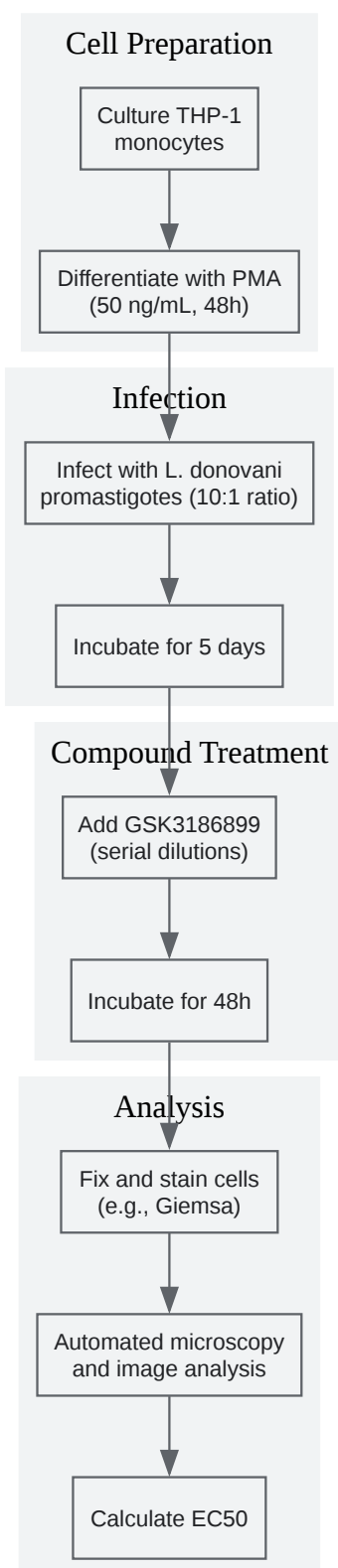
Caption: Proposed mechanism of action of **GSK3186899** in *Leishmania donovani*.

Experimental Protocols

Leishmania donovani Intramacrophage Assay

This assay evaluates the efficacy of **GSK3186899** against the intracellular amastigote stage of *L. donovani* in human THP-1 monocytes.

Experimental Workflow:



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Caption: Workflow for the *L. donovani* intramacrophage assay.

Detailed Protocol:

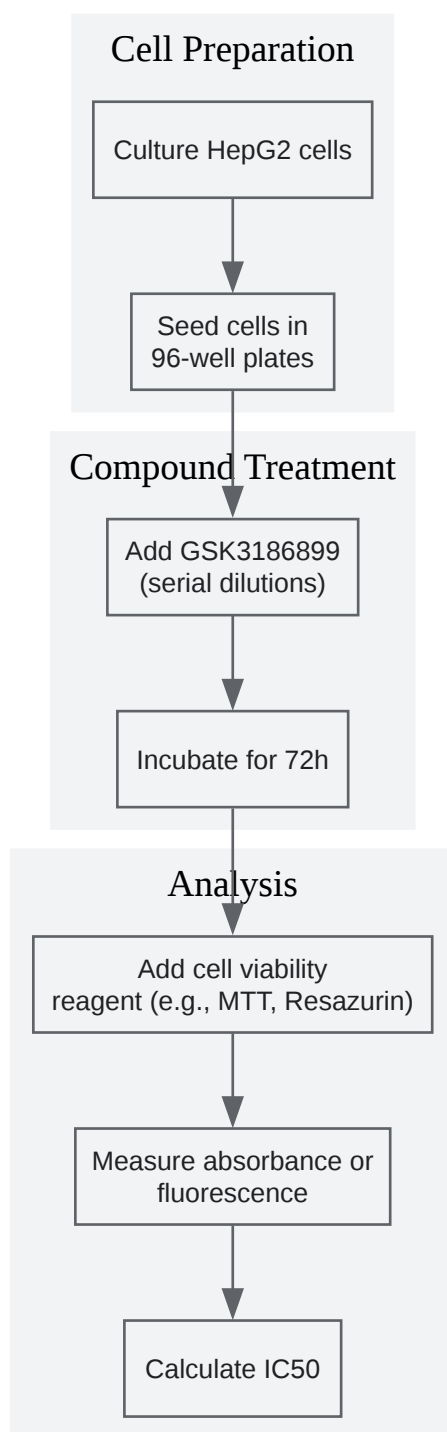
- THP-1 Cell Culture and Differentiation:
 - Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
 - To differentiate monocytes into macrophages, seed THP-1 cells in a 384-well plate at a density of 4×10^5 cells/mL and treat with 50 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.[3]
- Infection with *Leishmania donovani*:
 - Culture *L. donovani* promastigotes in M199 medium supplemented with 10% FBS.
 - After differentiation, wash the adherent THP-1 macrophages with fresh medium.
 - Infect the macrophages with stationary-phase *L. donovani* promastigotes at a parasite-to-macrophage ratio of 10:1.[4][5]
 - Incubate the infected cells for 5 days at 37°C in a 5% CO₂ incubator to allow for parasite internalization and transformation into amastigotes.[3]
- Compound Treatment:
 - Prepare serial dilutions of **GSK3186899** in the appropriate culture medium.
 - After the 5-day infection period, remove the medium from the wells and add fresh medium containing the different concentrations of **GSK3186899**.
 - Incubate the plates for an additional 48 hours.[4]
- Endpoint Analysis:
 - After incubation, fix the cells with methanol and stain with Giemsa.
 - Use an automated high-content imaging system to capture images of the stained cells.

- An image analysis algorithm is used to quantify the number of host cells and the number of intracellular amastigotes per cell.[3]
- The percentage of infection inhibition is calculated relative to untreated controls, and the EC50 value is determined by fitting the data to a dose-response curve.

HepG2 Cytotoxicity Assay

This assay is used to assess the cytotoxic effect of **GSK3186899** on a human liver carcinoma cell line (HepG2) to determine its selectivity for the parasite over mammalian cells.

Experimental Workflow:



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Caption: Workflow for the HepG2 cytotoxicity assay.

Detailed Protocol:

- Cell Culture and Seeding:
 - Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
 - Harvest the cells and seed them into 96-well plates at a density of 5,000 cells per well.[6]
 - Allow the cells to adhere and grow for 24 hours.
- Compound Treatment:
 - Prepare serial dilutions of **GSK3186899** in culture medium.
 - After 24 hours, replace the medium in the wells with fresh medium containing the various concentrations of the compound.
 - Incubate the plates for 72 hours.
- Endpoint Analysis (MTT Assay Example):
 - After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
 - Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the untreated control wells and determine the IC50 value from the dose-response curve.

CDK12/CRK12 Biochemical Assay

This biochemical assay measures the direct inhibitory activity of **GSK3186899** on the kinase activity of *L. donovani* CRK12 (or a human homolog like CDK12 for selectivity screening). A common method is a luminescence-based kinase assay that measures ATP consumption.

Detailed Protocol (Representative):

- Reagents and Preparation:
 - Recombinant *L. donovani* CRK12/cyclin complex.
 - A suitable kinase substrate (e.g., a generic peptide substrate).
 - Kinase assay buffer (containing buffer salts, MgCl₂, and DTT).
 - ATP at a concentration near the K_m for the enzyme.
 - **GSK3186899** in DMSO.
 - A commercial kinase activity detection kit (e.g., Kinase-Glo®).
- Assay Procedure:
 - In a white 96-well plate, add the kinase, substrate, and **GSK3186899** at various concentrations.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
 - Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
 - Measure the luminescence signal using a plate reader.
- Data Analysis:
 - The luminescence signal is inversely proportional to the kinase activity.
 - Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

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